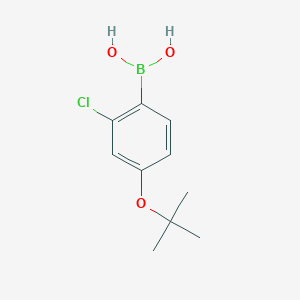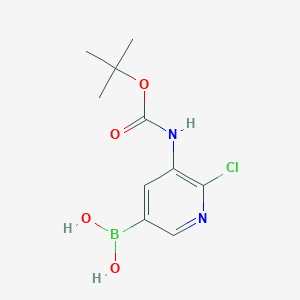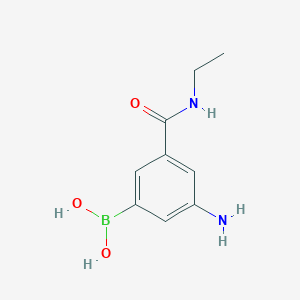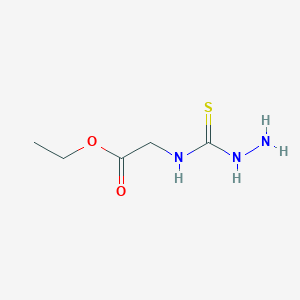
4-Ethoxycarbonylmethyl-thiosemicarbazide
説明
The 4-Ethoxycarbonylmethyl-thiosemicarbazide molecule contains a total of 22 atoms. There are 11 Hydrogen atoms, 5 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
Thiosemicarbazones are synthesized using the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . In another study, 22 thiosemicarbazone derivatives were synthesized and their ADME parameters, pharmacokinetic properties, drug-like structures, and suitability for medicinal chemistry were studied theoretically .Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C5H11N3O2S . More detailed structural analysis would require specific spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR .Chemical Reactions Analysis
Thiosemicarbazones, including this compound, are involved in a complex web of reactions . They are obtained by the reaction of thiosemicarbazide with aldehydes and ketones .科学的研究の応用
Cytotoxic Effects and Molecular Docking
4-Ethoxycarbonylmethyl-thiosemicarbazide has been studied for its cytotoxic effects, particularly as a topoisomerase II inhibitor. Research by Siwek et al. (2012) demonstrated that this compound decreased the number of viable cells in estrogen receptor-positive and negative breast cancer cells, indicating potential for cancer therapy. Molecular docking studies also suggest that it targets the ATP binding pocket, which is crucial for its inhibitory action (Siwek et al., 2012).
Cholinesterase Inhibition
In a study by Khan et al. (2023), para-substituted thiosemicarbazone derivatives, synthesized using 4-ethoxybenzaldehyde, showed significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurological disorders such as Alzheimer's disease (Khan et al., 2023).
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of various heterocyclic compounds. Thabet et al. (2011) explored its utility in creating pyrazole, triazole, thiazole, pyridine, and chromene derivatives, highlighting its versatility in organic synthesis and pharmaceutical research (Thabet et al., 2011).
Anti-mycobacterial Activity
Sardari et al. (2017) reported the synthesis of new thiosemicarbazide derivatives and evaluated their anti-mycobacterial activity. Their findings indicated that these compounds showed promising activity against Mycobacterium bovis, suggesting potential in tuberculosis treatment (Sardari et al., 2017).
Coordination Chemistry and Metal Complexes
Research by El-Shazly et al. (2006) involved synthesizing cobalt(II) thiosemicarbazone complexes using derivatives of this compound. These complexes were characterized and suggested potential applications in coordination chemistry and material science (El-Shazly et al., 2006).
作用機序
将来の方向性
While specific future directions for 4-Ethoxycarbonylmethyl-thiosemicarbazide are not mentioned, research into thiosemicarbazides and their derivatives continues due to their expansive range of biological activities . Further studies are needed to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .
特性
IUPAC Name |
ethyl 2-(aminocarbamothioylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-2-10-4(9)3-7-5(11)8-6/h2-3,6H2,1H3,(H2,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNIDZCKUCCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396750 | |
| Record name | Ethyl N-(hydrazinecarbothioyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21198-09-4 | |
| Record name | NSC518816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(hydrazinecarbothioyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





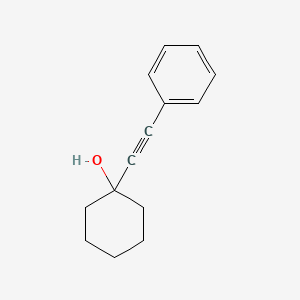
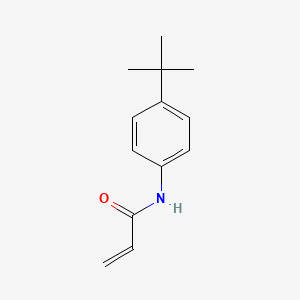

![Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride](/img/structure/B3060229.png)



